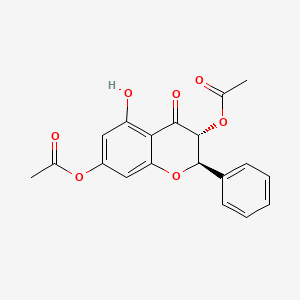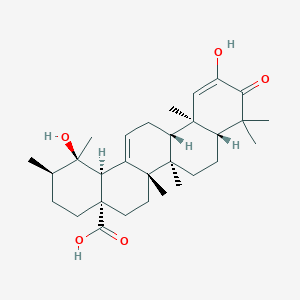
3,7-O-Diacetylpinobanksin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-O-Diacetylpinobanksin is a useful research compound. Its molecular formula is C19H16O7 and its molecular weight is 356.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition : A study by Massa et al. (2001) discusses synthetic histone deacetylase (HDAC) inhibitors, which are important in cancer therapy and epigenetic regulation (Massa et al., 2001).
Airway Basal Cell Injury Research : McGraw et al. (2020) investigated diacetyl-induced airway basal cell injury, which has implications for understanding respiratory diseases and e-cigarette effects (McGraw et al., 2020).
Drug Discovery Perspective : Drews (2000) offered insights into drug discovery's historical perspective, emphasizing molecular biology and genomics, potentially relevant for developing drugs involving compounds like 3,7-O-Diacetylpinobanksin (Drews, 2000).
Coordination Chemistry and Applications : Mahmoud et al. (2020) explored the coordination chemistry and various applications, including medicinal, of compounds structurally similar to this compound (Mahmoud et al., 2020).
Food and Beverage Industry : Bartowsky and Henschke (2004) reviewed the role of diacetyl in the food and beverage industry, specifically in wine, which could provide context for the use of similar compounds (Bartowsky & Henschke, 2004).
Biotechnological Production : Zhang et al. (2015) focused on the biotechnological production of diacetyl, highlighting genetic engineering approaches that could be applicable to similar compounds (Zhang et al., 2015).
Implantable Biomedical Applications : Khor and Lim (2003) explored the use of chitin and chitosan in implantable biomedical applications, which could be a useful reference for similar biomedical applications of this compound (Khor & Lim, 2003).
Antimicrobial and Antiglycation Activities : Gutiérrez-García et al. (2017) researched DAPG, a compound with antimicrobial and antiglycation activities, potentially relevant for understanding the biological activities of this compound (Gutiérrez-García et al., 2017).
Análisis Bioquímico
Biochemical Properties
3,7-O-Diacetylpinobanksin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One of the key interactions is with 3-hydroxy-3-methyl-glutaryl-CoA reductase, an enzyme involved in the mevalonate pathway, which is crucial for cholesterol biosynthesis . The binding of this compound to this enzyme inhibits its activity, thereby reducing cholesterol levels. Additionally, this compound interacts with various other biomolecules, including transporters and receptors, modulating their functions and contributing to its overall biochemical effects.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival . This modulation can lead to changes in gene expression, affecting various cellular functions. Furthermore, this compound has been observed to have antioxidant properties, protecting cells from oxidative stress and damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to 3-hydroxy-3-methyl-glutaryl-CoA reductase, this compound inhibits the enzyme’s activity, leading to a decrease in cholesterol synthesis . Additionally, this compound can activate or inhibit other enzymes and receptors, resulting in changes in cellular signaling and gene expression. These interactions contribute to the compound’s overall biological effects, including its potential therapeutic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as reducing cholesterol levels and protecting against oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mevalonate pathway. By inhibiting 3-hydroxy-3-methyl-glutaryl-CoA reductase, this compound reduces the synthesis of cholesterol and other metabolites . This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites and exert its biological effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization can affect the activity and function of this compound, contributing to its overall biological effects.
Propiedades
IUPAC Name |
[(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHPBJCBJRYFGP-MOPGFXCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



